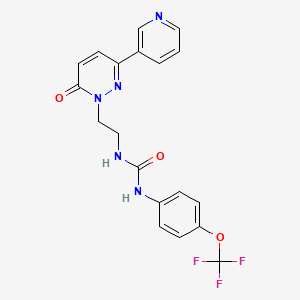

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic urea derivative featuring a pyridazinone core linked to a trifluoromethoxy-substituted phenyl group via an ethyl spacer. This compound’s structural complexity arises from its dual heterocyclic systems (pyridin-3-yl pyridazinone and urea moieties) and the electron-withdrawing trifluoromethoxy group. The pyridazinone ring may enhance interactions with biological targets through π-π stacking or polar contacts, while the trifluoromethoxy group improves metabolic stability and lipophilicity, critical for drug bioavailability.

Properties

IUPAC Name |

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O3/c20-19(21,22)30-15-5-3-14(4-6-15)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMZQQOLNFVCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibits significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, characterized by a pyridazine core and various substituents, suggests potential therapeutic applications, especially as an inhibitor of specific enzymes involved in inflammatory processes.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈F₃N₅O₂

- Molecular Weight : 393.36 g/mol

- CAS Number : 1021209-55-1

This compound's design incorporates a trifluoromethoxy group, which is known to enhance the lipophilicity and bioavailability of pharmaceutical agents.

Research indicates that compounds similar to this one often act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various signaling pathways related to inflammation and immune responses. By inhibiting PDE4, these compounds can lead to increased cAMP levels, thereby modulating inflammatory cytokine production and potentially alleviating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Inhibition Studies

The compound has been evaluated for its inhibitory activity against PDE4. In vitro assays demonstrated that it effectively reduces the hydrolysis of cAMP, leading to enhanced cellular signaling associated with anti-inflammatory responses. For example, studies have shown that similar pyridazine derivatives can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Anti-inflammatory Effects : In a study involving animal models of inflammation, derivatives of this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls. This suggests its potential use in treating inflammatory diseases .

- Cancer Research : Preliminary investigations into the anticancer properties of related compounds have shown promise. For instance, screening libraries for compounds that inhibit tumor growth revealed that certain pyridazine derivatives could induce apoptosis in cancer cells through mechanisms involving cAMP modulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid | Pyridazine core with propanoic acid moiety | PDE4 inhibition |

| N-(2-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Pyridazine linked to benzenesulfonamide | Antimicrobial activity |

| 5-Amino-thienopyridazine derivatives | Thienopyridazine core | Tau aggregation inhibition |

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a pyridazine core, which is known for its diverse biological activities. The trifluoromethoxy group enhances its pharmacological properties, potentially increasing its potency and selectivity.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA synthesis or protein function, making these compounds promising candidates for further development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazolo[3,4-b]pyridines, structurally related to the compound , have demonstrated cytotoxic effects against several cancer cell lines. The ability to induce apoptosis and inhibit cell proliferation has been attributed to the modulation of signaling pathways involved in cancer progression . In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cells while exhibiting minimal toxicity towards normal cells.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with this class of compounds. Compounds containing the pyridazine framework have been reported to reduce inflammation markers in various models of inflammatory diseases. This suggests a potential application in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Synthetic Pathways

The synthesis of 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves several key steps:

- Formation of Pyridazine Core : The initial step typically involves the reaction of appropriate hydrazines with carbonyl compounds to form the pyridazine structure.

- Substitution Reactions : Subsequent reactions introduce the trifluoromethoxy group and the urea moiety through nucleophilic substitution methods.

- Purification and Characterization : The final product is purified using chromatography and characterized using NMR and mass spectrometry techniques.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound distinguishes itself from similar urea derivatives through its pyridazinone core and trifluoromethoxy substituent. Below is a comparative analysis with structurally related compounds:

- Pyridazinone vs. Pyridine/Phenoxy Moieties: The pyridazinone core in the target compound introduces additional hydrogen-bonding sites compared to BPTU’s pyridine or compound 5i’s phenoxy groups. This could enhance binding affinity to polar enzymatic pockets.

- Trifluoromethoxy (CF3O) vs.

Physicochemical Properties

Data from analogous compounds (Table 2) highlight trends in melting points and spectroscopic features:

- Melting Points: The target compound’s pyridazinone ring may increase rigidity, leading to a higher melting point (estimated 170–190°C) compared to 5g (180–183°C) but similar to 5i (186–188°C).

- Spectroscopy: The urea N-H stretch (~3300 cm⁻¹) and pyridazinone C=O (1670 cm⁻¹) align with reported IR data for urea derivatives. The CF3O group’s signature C-F stretch (~1250 cm⁻¹) is distinct from chloro/methoxy substituents.

Pharmacological Activity and Binding Mechanisms

- BPTU: Acts as a non-nucleotide antagonist of P2Y1R, binding at an extra-helical site near the lipid bilayer, leveraging its tert-butylphenoxy group for hydrophobic interactions.

- Compounds 5e–5i : Exhibit antiproliferative activity, with 5i (IC50 = 1.2 µM) showing potency against cancer cell lines, likely due to dichlorophenyl-enhanced electrophilicity.

- The CF3O group may improve CNS penetration compared to BPTU, but the lack of a lipid-anchoring group (e.g., tert-butylphenoxy) could limit P2Y1R affinity.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves coupling a pyridazinone derivative with a trifluoromethoxyphenyl urea precursor under reflux in ethanol or similar polar solvents. Key steps include nucleophilic substitution at the pyridazine ring and urea bond formation via isocyanate intermediates. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution of ethyl acetate/hexane) to achieve >95% purity .

Basic: What spectroscopic techniques are critical for characterizing its structure?

Essential methods include:

- 1H/13C NMR : To confirm the urea linkage, pyridazinone ring substitution, and trifluoromethoxy group presence.

- IR Spectroscopy : Identifies carbonyl stretches (urea C=O at ~1650 cm⁻¹) and pyridazinone ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Advanced: How can computational methods optimize its synthesis and predict reactivity?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as nucleophilic attack on the pyridazinone ring, to predict regioselectivity. Molecular dynamics simulations can assess solvent effects on reaction yields. Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) help identify transition states and optimize conditions (e.g., temperature, catalyst) to reduce trial-and-error experimentation .

Advanced: What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values or target selectivity may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyridin-3-yl vs. phenyl groups) to isolate activity drivers.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target occupancy .

Basic: What key physicochemical properties influence its bioavailability?

Critical parameters include:

- LogP : Predicted ~2.5 (moderate lipophilicity due to trifluoromethoxy group).

- Solubility : Poor aqueous solubility (<10 µM), necessitating formulation with co-solvents (e.g., DMSO/PEG).

- pKa : Urea NH protons (pKa ~8–10) may impact ionization under physiological conditions .

Advanced: How to design experiments for assessing metabolic stability?

Use hepatic microsomal assays (human/rat) with LC-MS quantification of parent compound depletion. Include CYP450 inhibitors (e.g., 1-aminobenzotriazole) to identify major metabolic pathways. Computational tools like ADMET Predictor™ model phase I/II metabolism sites (e.g., oxidation at pyridazinone ring) .

Advanced: What analytical challenges arise in stability studies, and how are they addressed?

The compound may degrade under acidic/alkaline conditions via urea bond hydrolysis or pyridazinone ring oxidation. Mitigation includes:

- Forced Degradation Studies : Expose to UV light, H2O2, or varying pH to identify degradation products.

- Stability-Indicating HPLC Methods : Use C18 columns with mobile phases buffered at pH 3–5 to separate degradation peaks .

Basic: What are the primary hypothesized biological targets?

Based on structural analogs, potential targets include:

- Kinases : Inhibition of JAK2 or EGFR due to urea’s ATP-binding site mimicry.

- GPCRs : Interaction with adenosine receptors via pyridazinone heterocycles .

Advanced: How to elucidate its mechanism of action using in silico and in vitro approaches?

- Molecular Docking : Screen against kinase or GPCR homology models (e.g., AutoDock Vina).

- Kinase Profiling Panels : Test at 1–10 µM against a panel of 100+ kinases to identify off-target effects.

- Transcriptomics : RNA-seq of treated cells to map pathway enrichment (e.g., apoptosis, inflammation) .

Advanced: What experimental designs minimize batch-to-batch variability in biological assays?

Implement Design of Experiments (DoE) : Use factorial designs to test variables (e.g., cell density, serum concentration). Include internal controls (e.g., reference inhibitors) and replicate plates to quantify inter-assay variability. Statistical tools like ANOVA identify significant factors affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.